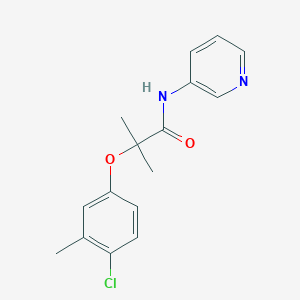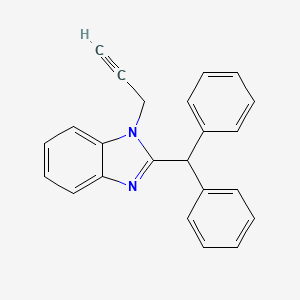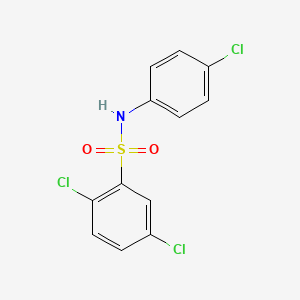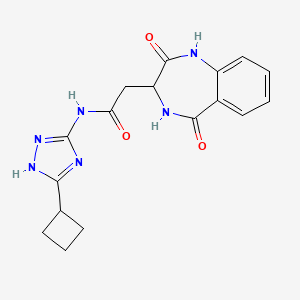
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(pyridin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical formula is
C19H18ClNO2
. - The compound contains a chlorophenoxy group, a pyridine ring, and an amide functionality.
- It has potential applications in various fields due to its unique structure.
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(pyridin-3-yl)propanamide: is a synthetic organic compound.
Métodos De Preparación
Synthetic Routes: One common synthetic route involves coupling a chlorophenol with a pyridine derivative using Suzuki–Miyaura cross-coupling.
Reaction Conditions: The reaction typically occurs under mild conditions (room temperature or slightly elevated temperatures) and tolerates various functional groups.
Industrial Production: While I don’t have specific industrial production methods, research labs and pharmaceutical companies likely optimize the synthesis for large-scale production.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including
Common Reagents: Boron-based reagents (boronic acids or esters) play a crucial role in its synthesis.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction could yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as a drug candidate).
Medicine: May exhibit pharmacological effects (e.g., anti-inflammatory, antitumor).
Industry: Could serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific targets.
- It might interact with cellular receptors, enzymes, or signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Uniqueness: Its combination of a chlorophenoxy group, pyridine, and amide functionality sets it apart.
Similar Compounds: While I don’t have an exhaustive list, other pyridine-containing amides or chlorophenols could be considered.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.
Propiedades
Fórmula molecular |
C16H17ClN2O2 |
|---|---|
Peso molecular |
304.77 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-9-13(6-7-14(11)17)21-16(2,3)15(20)19-12-5-4-8-18-10-12/h4-10H,1-3H3,(H,19,20) |
Clave InChI |
KXAMJKVGTDBUPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NC2=CN=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10978966.png)



![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10978990.png)

![1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B10978999.png)
![Dimethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1,4-dicarboxylate](/img/structure/B10979012.png)
![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10979019.png)
![2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10979023.png)

![N-(3-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10979040.png)
![[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B10979049.png)
![2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10979062.png)